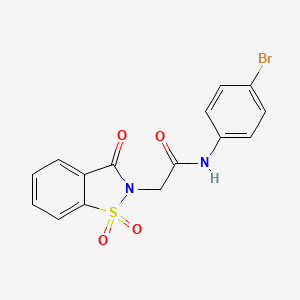![molecular formula C18H14FN5O B2502786 3-(3-Fluorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893936-30-6](/img/structure/B2502786.png)
3-(3-Fluorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3-Fluorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one" is a derivative of the triazolopyrimidinone family, which has been extensively studied for its potential biological activities, including enzyme inhibition and anticancer properties. The core structure of triazolopyrimidinones is known for its ability to interact with various biological targets, leading to the development of compounds with significant pharmacological effects .
Synthesis Analysis
The synthesis of triazolopyrimidinone derivatives typically involves the formation of the triazolopyrimidinone core followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones involves aza-Wittig reactions, nucleophilic displacement, and cyclocondensation steps . The introduction of fluorine atoms and other substituents on the phenyl ring is crucial for achieving optimal activity, as seen in the synthesis of related compounds . The synthesis methods can vary, including solution-phase parallel synthesis, which allows for the rapid preparation of a series of derivatives .
Molecular Structure Analysis
The molecular structure of triazolopyrimidinone derivatives is characterized by the presence of fused rings that are often nearly coplanar, as determined by X-ray diffraction analysis . The crystal packing of these compounds is stabilized by weak intermolecular interactions such as hydrogen bonds and π-π interactions, which can influence the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Triazolopyrimidinone derivatives can undergo various chemical reactions, including regioselective alkylation, which can result in different N- and O-alkylated products depending on the alkylating agents used and the reaction conditions . The reactivity of these compounds is influenced by the electronic and steric properties of the substituents attached to the triazolopyrimidinone core.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidinone derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure. The presence of fluorine atoms can significantly affect these properties due to the high electronegativity and small size of fluorine, which can lead to strong dipole-dipole interactions and hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Several studies have synthesized derivatives of triazolopyrimidines, exploring their potential as antimicrobial agents. For instance, novel derivatives were evaluated for their antimicrobial activities, showing excellent activity against a range of microorganisms, suggesting the chemical scaffold's utility in developing new antimicrobial agents (Farghaly & Hassaneen, 2013). Additionally, compounds incorporating triazolopyrimidines have shown promising antimicrobial activities, indicating the potential for the development of new therapeutic agents targeting resistant microbial strains (Abu‐Hashem & Gouda, 2017).
Anticancer Applications
Triazolopyrimidines have also been investigated for their anticancer properties. A class of triazolopyrimidines was identified with a unique mechanism of tubulin inhibition, offering a potential therapeutic strategy against cancer. These compounds have shown the ability to overcome resistance in multidrug-resistant cancer cell lines and inhibit tumor growth in mouse xenograft models, highlighting their potential as novel anticancer agents (Zhang et al., 2007).
Chemical Synthesis Applications
The compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, efficient and regioselective synthesis methods have been developed for triazolopyrimidines, serving as a basis for further chemical exploration and the development of compounds with potential biological activities (Massari et al., 2017). These synthetic methodologies facilitate the exploration of the chemical space around triazolopyrimidines, contributing to drug discovery and development efforts.
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c1-12-4-2-5-13(8-12)10-23-11-20-17-16(18(23)25)21-22-24(17)15-7-3-6-14(19)9-15/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRGIIKDPVZROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2502705.png)
![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2502706.png)





![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)
![(Z)-8-(2-chloro-6-fluorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502718.png)
![[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502719.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2502720.png)
![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2502721.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502724.png)